molecular formula C20H18FN5 B2554253 N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-17-8

N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2554253
CAS RN: 866847-17-8
M. Wt: 347.397
InChI Key: IEBQPOORJSVUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound with the molecular formula C20H18FN5 . It belongs to the class of triazole-fused heterocyclic compounds, which are relevant structural templates in both natural and synthetic biologically active compounds .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis of triazoloquinazoline derivatives designed to meet structural requirements essential for anticancer activity. These compounds have shown significant to moderate cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (B. N. Reddy et al., 2015).

Antibacterial and Antimicrobial Activity

Another study synthesized substituted phenyltriazolylquinazolinylamino nicotinic acid esters, which were evaluated for their in vitro antibacterial activity. Some of the synthesized compounds exhibited excellent growth inhibition activity compared to commercial standards like penicillin-G and streptomycin, showcasing their potential in antimicrobial applications (S. Mood, Uma Boda, Hanmanthu Guguloth, 2022).

Antihistaminic Agents

The synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H(1)-antihistaminic agents indicates the versatility of triazoloquinazoline derivatives. These compounds provided significant protection against histamine-induced bronchospasm in guinea pigs, with some showing comparable activity to chlorpheniramine maleate but with less sedation, suggesting their potential as antihistaminic agents (V. Alagarsamy, D. Shankar, S. Murugesan, 2008).

Adenosine Receptor Antagonists

Triazoloquinazoline derivatives have been identified as potent adenosine receptor (AR) antagonists, with studies revealing the synthesis of compounds acting as selective antagonists for the A3 adenosine receptor subtype. These findings offer insights into the development of drugs targeting various central nervous system diseases, including Parkinson’s disease, showcasing the compounds' therapeutic potential (J. Burbiel et al., 2016).

Fluorescent Materials

Research into the palladium-catalyzed intramolecular aerobic oxidative C-H amination of quinazolinones led to the synthesis of fluorescent indazolo[3,2-b]quinazolinone derivatives. This study opens up potential applications of these products as blue fluorophores for fluorescent materials, indicating the diverse applications of triazoloquinazoline derivatives beyond pharmaceuticals (Weiguang Yang et al., 2014).

properties

IUPAC Name

N-cyclopentyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c21-14-7-5-6-13(12-14)18-20-23-19(22-15-8-1-2-9-15)16-10-3-4-11-17(16)26(20)25-24-18/h3-7,10-12,15H,1-2,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBQPOORJSVUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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